molecular formula C27H32FN3O2 B2385237 1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 2319720-57-3

1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No. B2385237
CAS RN: 2319720-57-3
M. Wt: 449.57
InChI Key: UHBKVWXLUDIXKA-UHFFFAOYSA-N
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Description

1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C27H32FN3O2 and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications

Fluoroionophores and Metal Recognition

Fluoroionophores, derived from similar complex structures, have been studied for their ability to selectively chelate metal ions, such as Zn+2, in both organic and semi-aqueous solutions. Such compounds can specifically recognize metal ions from various salts, showcasing potential in cellular metal staining for fluorescence and ratio fluorescence methods (Hong et al., 2012).

Spectroscopic Probes for Metal-Protein Interactions

Compounds like "1-[2-Amino-5-(6-carboxyindol-2-yl)phenoxyl]-2-(2'- amino-5'-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid" (indo-1) serve as sensitive spectral indicators for metal ions such as Zn2+, highlighting the potential for the subject compound in investigating zinc-protein interactions via spectroscopic methods (Jefferson et al., 1990).

Sigma Ligand Interactions

Certain indole derivatives exhibit high affinity for sigma binding sites, impacting neurological functions and showcasing potential therapeutic applications. The compound may be relevant for studying sigma receptor interactions, given its structural similarity to active sigma ligands (Perregaard et al., 1995).

Chiral Synthesis and Catalysis

The multigram synthesis of chiral indoline derivatives, using strategies such as copper-catalyzed enantioselective alkene aminooxygenation, underscores the potential application of the subject compound in enantioselective synthesis and catalysis (Sequeira et al., 2012).

NMDA Receptor Antagonism

Conformationally restricted analogues of phenylpiperidine derivatives have been investigated for their antagonistic properties against the NMDA receptors, suggesting the compound's potential application in studying or modulating NMDA receptor activity (Butler et al., 1998).

properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN3O2/c1-29-19-20(23-6-2-4-8-25(23)29)18-27(32)31-14-10-21(11-15-31)30-16-12-22(13-17-30)33-26-9-5-3-7-24(26)28/h2-9,19,21-22H,10-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBKVWXLUDIXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4CCC(CC4)OC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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